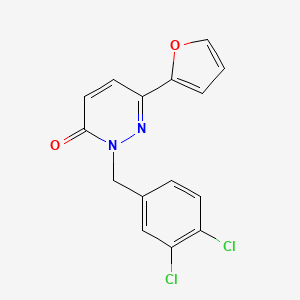
2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is known for its unique chemical structure, which makes it an attractive candidate for drug development. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one involves the reaction of 3,4-dichlorobenzylamine with furan-2-carbaldehyde followed by cyclization with hydrazine hydrate.
Starting Materials
3,4-dichlorobenzylamine, furan-2-carbaldehyde, hydrazine hydrate
Reaction
Step 1: 3,4-dichlorobenzylamine is reacted with furan-2-carbaldehyde in the presence of a suitable solvent and a catalyst to form the corresponding Schiff base., Step 2: The Schiff base is then treated with hydrazine hydrate to undergo cyclization and form the desired product, 2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one., Step 3: The product is then purified by recrystallization or column chromatography.
Mécanisme D'action
The mechanism of action of 2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately, cell death.
Effets Biochimiques Et Physiologiques
2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one has been found to exhibit several biochemical and physiological effects. This compound has been shown to induce oxidative stress, which leads to the production of reactive oxygen species (ROS). Additionally, this compound has been found to modulate the expression of several genes involved in cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one in lab experiments is its high potency against cancer cells. This compound exhibits significant cytotoxic activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one. One possible direction is to investigate its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in future research.
Applications De Recherche Scientifique
2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one has been studied extensively for its potential as an anticancer agent. Several studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-4-3-10(8-12(11)17)9-19-15(20)6-5-13(18-19)14-2-1-7-21-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSVMORYCQWAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

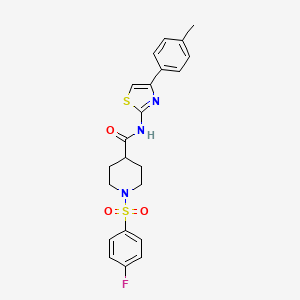
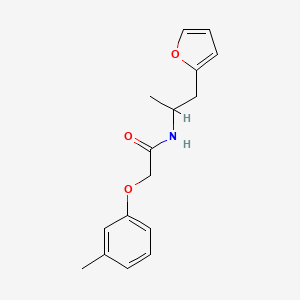


![N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
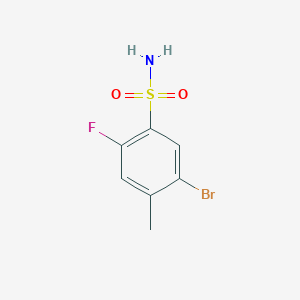
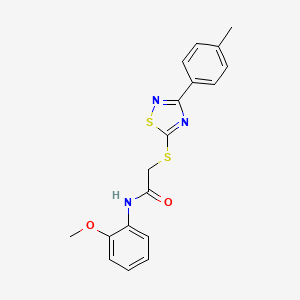
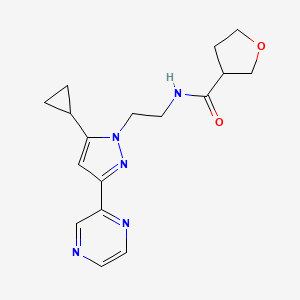

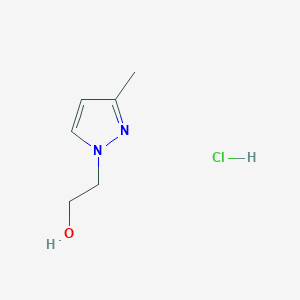
![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2791451.png)
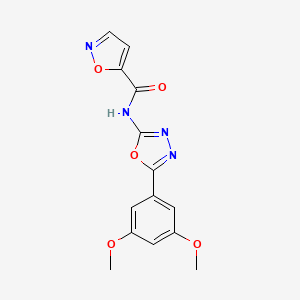
![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2791457.png)
![1-Boc-4-[cis-2-aminocyclohexyl]piperazine](/img/structure/B2791461.png)